1-(Furan-2-ylmethyl)-3-methoxypyrrolidine

Description

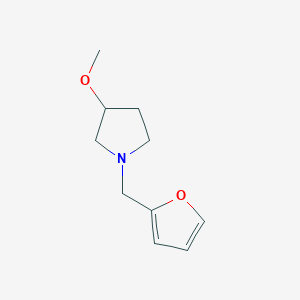

1-(Furan-2-ylmethyl)-3-methoxypyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a methoxy group at the 3-position and a furan-2-ylmethyl group at the 1-position. The pyrrolidine core provides conformational flexibility, while the furan and methoxy groups contribute to its electronic and steric properties.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-methoxypyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-5-11(7-9)8-10-3-2-6-13-10/h2-3,6,9H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVHWOAERGZRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-ylmethyl)-3-methoxypyrrolidine can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with 3-methoxypyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-3-methoxypyrrolidine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

- Oxidation products include furan-2-carboxylic acid derivatives.

- Reduction products include tetrahydrofuran derivatives.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including 1-(Furan-2-ylmethyl)-3-methoxypyrrolidine, as anticancer agents. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives designed from pyrrolidine scaffolds have been evaluated for their efficacy against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. These studies indicate that modifications in the chemical structure can enhance the potency and selectivity of these compounds against cancer cells, suggesting that this compound could similarly exhibit promising anticancer properties .

Neuropharmacological Effects

This compound has been explored for its neuropharmacological effects, particularly as an orexin type 2 receptor agonist. Orexin receptors are implicated in regulating sleep-wake cycles and appetite. Compounds targeting these receptors can potentially treat conditions such as narcolepsy and obesity. The structural features of this compound may facilitate its interaction with orexin receptors, leading to therapeutic applications in sleep disorders and metabolic syndromes .

Chemical Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methodologies, including one-pot multi-component reactions that are environmentally friendly and efficient. Studies indicate that the presence of the furan moiety enhances the compound's biological activity, likely due to its ability to participate in π-stacking interactions and hydrogen bonding with biological targets .

A detailed structure-activity relationship analysis has shown that modifications at specific positions on the pyrrolidine ring can significantly influence the compound's biological activity. For instance, substituents that enhance lipophilicity or alter electronic properties have been associated with increased binding affinity to target receptors .

Case Study 1: Antiproliferative Activity Evaluation

In a recent study, a series of pyrrolidine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values significantly lower than existing chemotherapeutics, demonstrating the potential of this class of compounds in cancer therapy .

Case Study 2: Neuropharmacological Assessment

Another study focused on evaluating the orexin receptor agonist activity of pyrrolidine derivatives. Results showed that specific compounds improved symptoms associated with narcolepsy in animal models, suggesting therapeutic potential for sleep-related disorders .

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-methoxypyrrolidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The furan ring can interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Core Structure Flexibility : Pyrrolidine-based analogs (e.g., 1-(2-Azidoethyl)-3-methoxypyrrolidine) exhibit greater conformational flexibility compared to imidazolidine or pyridine-fused systems, impacting their binding interactions in catalytic or biological contexts .

- Synthetic Accessibility : Microwave-assisted synthesis (85% yield) is effective for imidazolidine analogs, suggesting similar methods could apply to the target compound .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Molecular Weight : The target compound’s molecular weight is expected to fall between 170–273 g/mol, depending on exact substituent contributions.

- Hazard Profile : Azide-containing analogs (e.g., 1-(2-Azidoethyl)-3-methoxypyrrolidine) require careful handling due to explosive risks, whereas furan derivatives may pose fewer safety concerns .

Biological Activity

1-(Furan-2-ylmethyl)-3-methoxypyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The compound's molecular formula is C₁₁H₁₃N O₂, with a molecular weight of 193.23 g/mol. Its structural features include:

- Furan ring : A five-membered aromatic ring that enhances the compound's reactivity.

- Pyrrolidine moiety : A saturated five-membered ring that contributes to the compound's basicity and potential interactions with biological targets.

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Antioxidant Activity : The furan moiety can donate electrons, which may help in scavenging free radicals, thus providing protection against oxidative stress.

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.

Pharmacological Effects

A summary of the pharmacological effects observed in various studies includes:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Neuroprotective | Reduced neuronal apoptosis | |

| Antimicrobial | Inhibition of bacterial growth |

Neuroprotection in Animal Models

A notable study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results showed a significant reduction in markers of neuronal damage and inflammation when treated with this compound compared to controls. The proposed mechanism involved the modulation of oxidative stress pathways and enhancement of antioxidant enzyme activity.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, suggesting moderate antibacterial activity.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has highlighted that modifications to the furan and pyrrolidine rings can significantly impact biological activity. For instance, substituents on the furan ring were found to enhance antioxidant properties, while variations in the pyrrolidine nitrogen's substituents influenced neuroprotective efficacy.

Q & A

Basic: What are the standard synthetic routes for 1-(Furan-2-ylmethyl)-3-methoxypyrrolidine, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring via cyclization of precursors such as γ-aminobutyric acid derivatives under basic conditions. For example, cyclization using potassium carbonate in DMF at elevated temperatures (e.g., 150°C) has been effective for analogous pyrrolidine derivatives . Subsequent functionalization with a furan-2-ylmethyl group may employ nucleophilic substitution or coupling reactions. Optimizing yield requires controlled reaction parameters: anhydrous solvents (e.g., THF or DMF), inert atmospheres (N₂/Ar), and precise stoichiometry. Microwave-assisted synthesis can enhance reaction efficiency for temperature-sensitive steps .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with characteristic shifts for methoxy (~δ 3.3 ppm) and furan protons (~δ 6.3–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O stretching of methoxy at ~1250 cm⁻¹) .

- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .

Basic: How does the furan moiety influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

The furan ring is prone to oxidation and acid-catalyzed degradation. Stability studies in buffers (pH 1–10) show decomposition below pH 3 (due to protonation of the oxygen heteroatom) and above pH 9 (hydrolysis of the methoxy group). Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with decomposition at higher temperatures. Antioxidants (e.g., BHT) or inert storage conditions (argon, −20°C) are recommended for long-term stability .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model electron density and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, the methoxy group’s electron-donating effect increases electron density at the pyrrolidine nitrogen, favoring alkylation. Reaction path searches using tools like GRRM or IRC analysis simulate transition states, guiding experimental design . Coupling computational predictions with high-throughput screening (e.g., robotic liquid handlers) accelerates reaction optimization .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Contradictions (e.g., ambiguous NMR assignments) are resolved via:

- 2D NMR : COSY and HSQC correlate proton-proton and proton-carbon interactions, clarifying overlapping signals .

- X-ray Crystallography : Definitive structural confirmation, especially for stereoisomers .

- Isotopic Labeling : ¹⁵N or ¹³C labeling aids in tracing atom connectivity in complex spectra .

Advanced: What strategies improve regioselectivity in electrophilic substitutions on the pyrrolidine ring?

Methodological Answer:

Regioselectivity is influenced by:

- Directing Groups : Temporary protection of the pyrrolidine nitrogen with Boc groups directs electrophiles to the C3 position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution .

- Catalysis : Lewis acids (e.g., ZnCl₂) coordinate with the methoxy group, enhancing para-selectivity .

Advanced: What structure-activity relationships (SARs) are observed for this compound in biological assays?

Methodological Answer:

SAR studies reveal:

- The furan moiety enhances binding to aromatic amino acid residues (e.g., tryptophan) in enzyme active sites, as shown in docking simulations .

- The methoxy group increases lipophilicity (logP ~1.8), improving membrane permeability in cellular assays .

- Pyrrolidine ring modifications (e.g., fluorination at C2) reduce off-target interactions in kinase inhibition studies .

Advanced: How does the methoxy group at C3 influence intermolecular interactions in crystal packing?

Methodological Answer:

X-ray diffraction studies of analogues show that the methoxy group participates in weak hydrogen bonds (C-H···O) with adjacent molecules, stabilizing the crystal lattice. The torsion angle between the methoxy and pyrrolidine ring (~60°) minimizes steric hindrance, favoring a staggered conformation. This geometry is critical for designing co-crystals with improved solubility .

Advanced: What experimental design (DoE) approaches optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

Factorial DoE evaluates variables like temperature, solvent polarity, and catalyst loading. For example:

- Central Composite Design : Optimizes microwave-assisted synthesis by balancing time (10–30 min) and power (50–150 W) .

- Response Surface Methodology (RSM) : Maximizes yield (>85%) while minimizing byproducts (<5%) .

Advanced: How do solvent polarity and proticity affect the compound’s reaction pathways in cross-coupling reactions?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize charged intermediates in Suzuki-Miyaura couplings, enhancing aryl-furan bond formation .

- Protic Solvents (Ethanol, MeOH) : Favor SN1 mechanisms via carbocation intermediates, but risk furan ring protonation and side reactions .

- Solvent-Free Conditions : Reduce hydrolysis of the methoxy group in Grignard reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.